molecular formula C9H12N2O3 B14705137 Hydrazinecarboxylic acid, [1-(2-furanyl)ethylidene]-, ethyl ester CAS No. 22589-74-8

Hydrazinecarboxylic acid, [1-(2-furanyl)ethylidene]-, ethyl ester

Cat. No.: B14705137
CAS No.: 22589-74-8
M. Wt: 196.20 g/mol
InChI Key: PSQVEVMYYAVIDQ-UHFFFAOYSA-N
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Description

Hydrazinecarboxylic acid, [1-(2-furanyl)ethylidene]-, ethyl ester is a chemical compound with a complex structure that includes a furan ring, a hydrazone group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydrazinecarboxylic acid, [1-(2-furanyl)ethylidene]-, ethyl ester typically involves the reaction of hydrazinecarboxylic acid with an appropriate aldehyde or ketone to form the hydrazone intermediate. This intermediate is then esterified using ethanol under acidic or basic conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of catalysts and automated control systems can further enhance the production process, ensuring consistent quality and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

Hydrazinecarboxylic acid, [1-(2-furanyl)ethylidene]-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the hydrazone group into amines or other reduced forms.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different esters or amides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can result in various ester or amide derivatives.

Scientific Research Applications

Hydrazinecarboxylic acid, [1-(2-furanyl)ethylidene]-, ethyl ester has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Hydrazinecarboxylic acid, [1-(2-furanyl)ethylidene]-, ethyl ester involves its interaction with molecular targets such as enzymes or receptors. The hydrazone group can form covalent bonds with nucleophilic sites on proteins, altering their function. Additionally, the furan ring may participate in π-π interactions with aromatic residues, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

    Hydrazinecarboxylic acid, ethyl ester: Lacks the furan ring and has different chemical properties.

    Hydrazinecarboxylic acid, [1-(2-thienyl)ethylidene]-, ethyl ester: Contains a thiophene ring instead of a furan ring, leading to different reactivity and applications.

    Hydrazinecarboxylic acid, [1-(2-pyridyl)ethylidene]-, ethyl ester:

Uniqueness

Hydrazinecarboxylic acid, [1-(2-furanyl)ethylidene]-, ethyl ester is unique due to the presence of the furan ring, which imparts specific electronic and steric properties. This uniqueness makes it valuable in certain chemical reactions and applications where other similar compounds may not be as effective.

Properties

CAS No.

22589-74-8

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

ethyl N-[1-(furan-2-yl)ethylideneamino]carbamate

InChI

InChI=1S/C9H12N2O3/c1-3-13-9(12)11-10-7(2)8-5-4-6-14-8/h4-6H,3H2,1-2H3,(H,11,12)

InChI Key

PSQVEVMYYAVIDQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NN=C(C)C1=CC=CO1

Origin of Product

United States

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